molecular formula C4H5Br2ClO2 B8525426 2,2-Dibromopropyl carbonochloridate CAS No. 59992-08-4

2,2-Dibromopropyl carbonochloridate

Cat. No.: B8525426
CAS No.: 59992-08-4
M. Wt: 280.34 g/mol
InChI Key: GFAWMAOMHKBIPA-UHFFFAOYSA-N
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Description

2,2-Dibromopropyl carbonochloridate (hypothetical structure: ClCO-O-C(CH2Br)2) is a halogenated carbonochloridate characterized by a carbonochloridate group (-O-CO-Cl) attached to a 2,2-dibromopropyl substituent. Carbonochloridates are widely used as acylating agents in organic synthesis, particularly for introducing ester or carbonate functionalities .

Properties

CAS No.

59992-08-4

Molecular Formula

C4H5Br2ClO2

Molecular Weight

280.34 g/mol

IUPAC Name

2,2-dibromopropyl carbonochloridate

InChI

InChI=1S/C4H5Br2ClO2/c1-4(5,6)2-9-3(7)8/h2H2,1H3

InChI Key

GFAWMAOMHKBIPA-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)Cl)(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of 2,2-dibromopropyl carbonochloridate with analogous carbonochloridates and brominated compounds reveals key differences in molecular weight, density, and substituent effects:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point Density (g/mL) Key Features
This compound C₄H₅Br₂ClO₂ ~286.35 Bromine substituents; high electrophilicity
2,2-Dimethylpropyl carbonochloridate 20412-38-8 C₆H₁₁ClO₂ 150.60 55°C (36 mmHg) 1.003 Neopentyl group; lower halogen content
2-Phenylpropane-1,3-diyl dicarbonochloridate 109482-29-3 C₁₁H₁₀Cl₂O₄ 277.10 Dual carbonochloridate groups; aromatic substituent
Methyl carbonochloridate C₂H₃ClO₂ 94.49 Simple alkyl chain; high volatility

Key Observations :

  • The bromine atoms in this compound significantly increase its molecular weight and density compared to non-brominated analogs like methyl carbonochloridate.

Environmental and Toxicological Considerations

Brominated compounds, such as tris(2,3-dibromopropyl) phosphate (produced by Velsicol Chemical), are known for their environmental persistence and toxicity .

Stability and Handling Challenges

  • Steric and Electronic Effects: The 2,2-dibromopropyl group may introduce steric hindrance, reducing hydrolysis rates compared to less-substituted carbonochloridates. However, bromine’s electron-withdrawing effect could destabilize the molecule, requiring low-temperature storage.
  • Toxicity Data Gaps: Like 2-bromo-1-chloropropane (C₃H₆BrCl), the toxicological profile of this compound remains understudied, necessitating precautionary handling .

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